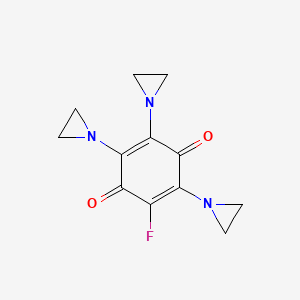

2,3,5-Tris(1-aziridinyl)-6-fluoro-2,5-cyclohexadiene-1,4-dione

Beschreibung

2,3,5-Tris(1-aziridinyl)-6-fluoro-2,5-cyclohexadiene-1,4-dione, also known by its CAS number 68-76-8 and common name Triaziquone, is a synthetic organic compound with a complex bicyclic structure. It features a cyclohexadiene-dione core substituted with three aziridinyl groups and a fluorine atom.

Its structural uniqueness lies in the combination of fluorine (an electron-withdrawing group) and aziridinyl moieties, which may enhance its stability and reactivity compared to simpler analogs.

Eigenschaften

CAS-Nummer |

1683-96-1 |

|---|---|

Molekularformel |

C12H12FN3O2 |

Molekulargewicht |

249.24 g/mol |

IUPAC-Name |

2,3,5-tris(aziridin-1-yl)-6-fluorocyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C12H12FN3O2/c13-7-8(14-1-2-14)12(18)10(16-5-6-16)9(11(7)17)15-3-4-15/h1-6H2 |

InChI-Schlüssel |

PHOOFVBPSXCNTI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN1C2=C(C(=O)C(=C(C2=O)N3CC3)F)N4CC4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,5-Cyclohexadiene-1,4-dion, 2,3,5-tris(1-Aziridinyl)-6-fluor- umfasst typischerweise die folgenden Schritte:

Bildung des Cyclohexadiene-1,4-dion-Kerns: Der erste Schritt beinhaltet die Herstellung des Cyclohexadiene-1,4-dion-Kerns durch eine Reihe von Oxidationsreaktionen.

Einführung von Aziridinylgruppen: Die Aziridinylgruppen werden durch nucleophile Substitutionsreaktionen eingeführt, wobei Aziridin unter kontrollierten Bedingungen mit dem Cyclohexadiene-1,4-dion-Kern reagiert.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, allerdings in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Zu den wichtigsten Aspekten gehören die Temperaturkontrolle, die Reaktionszeit und der Einsatz geeigneter Katalysatoren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,5-Cyclohexadiene-1,4-dion, 2,3,5-tris(1-Aziridinyl)-6-fluor- durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Chinonderivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können den Dion-Kern in ein Diol umwandeln.

Substitution: Die Aziridinylgruppen können nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: In Substitutionsreaktionen werden Nucleophile wie Amine und Thiole eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Chinonderivate.

Reduktion: Diol-Derivate.

Substitution: Verschiedene substituierte Aziridinylverbindungen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2,5-Cyclohexadiene-1,4-dion, 2,3,5-tris(1-Aziridinyl)-6-fluor- beinhaltet seine Fähigkeit, kovalente Bindungen mit nucleophilen Stellen in biologischen Molekülen einzugehen. Die Aziridinylgruppen können die DNA alkylieren, was zu DNA-Schäden und anschließendem Zellzyklusarrest oder Apoptose führt. Diese Eigenschaft macht sie zu einem potenziellen Kandidaten für Antikrebstherapien.

Wirkmechanismus

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-tris(1-aziridinyl)-6-fluoro- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The aziridinyl groups can alkylate DNA, leading to DNA damage and subsequent cell cycle arrest or apoptosis. This property makes it a potential candidate for anticancer therapies.

Vergleich Mit ähnlichen Verbindungen

Triaziquone

- Core Structure : 2,5-cyclohexadiene-1,4-dione.

- Substituents : Three aziridinyl groups at positions 2, 3, and 5; a fluorine atom at position 4.

- Key Features :

- Aziridinyl groups enable DNA cross-linking, typical of alkylating chemotherapeutic agents.

- Fluorine enhances electronegativity and metabolic stability.

- Applications : Regulatory listings suggest historical use in pesticides or chemical synthesis .

2-Ethyl-2,5-cyclohexadiene-1,4-dione and 2-Methyl-2,5-cyclohexadiene-1,4-dione

- Core Structure : Same as Triaziquone.

- Substituents : Ethyl or methyl groups at position 2.

- Exhibit potent cytotoxicity (IC50: 23.4–45.8 µg/mL) against cancer cell lines (AGS, HepG2, etc.), attributed to benzoquinone derivatives disrupting redox balance .

- Applications : Naturally occurring in insect defensive secretions (Blaps rynchopetera), used in traditional medicine .

Unsubstituted 2,5-Cyclohexadiene-1,4-dione

- Core Structure : Base scaffold without substituents.

- Key Features: Simpler structure likely results in lower reactivity and cytotoxicity compared to substituted analogs. No explicit activity data in provided evidence .

Key Findings from Research

Triaziquone: Regulatory documents highlight its classification but lack explicit cytotoxicity data.

Ethyl/Methyl Derivatives : Demonstrated cytotoxicity in insect secretions, with mixtures showing enhanced potency. This suggests synergistic effects in natural systems .

Structural-Activity Relationship (SAR) :

- Aziridinyl groups correlate with alkylation-driven toxicity.

- Alkyl substituents (ethyl/methyl) enhance cytotoxicity via redox interference but lack DNA-targeting specificity.

- Fluorine in Triaziquone may improve pharmacokinetic properties but requires further study.

Biologische Aktivität

2,3,5-Tris(1-aziridinyl)-6-fluoro-2,5-cyclohexadiene-1,4-dione, commonly known as Triaziquone, is an aziridinylbenzoquinone-based compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound is characterized by its ability to form intrastrand crosslinks with DNA, which is a mechanism of action that underlies its antineoplastic properties.

- IUPAC Name : this compound

- CAS Number : 1683-96-1

- Molecular Formula : C₁₂H₁₃N₃O₂

- Molar Mass : 231.255 g/mol

Triaziquone acts primarily as an alkylating agent. It interacts with DNA to form crosslinks that inhibit DNA replication and transcription. This action leads to cellular apoptosis and is particularly effective against rapidly dividing cancer cells. The presence of the aziridinyl groups enhances its reactivity towards nucleophilic sites within DNA.

Anticancer Properties

Research indicates that Triaziquone exhibits significant cytotoxicity against various cancer cell lines. Its effectiveness has been evaluated through several studies:

-

Cytotoxicity Assays : Triaziquone has shown potent cytotoxic effects in vitro against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values indicate a strong correlation between concentration and cytotoxicity.

Cell Line IC50 (µM) A549 0.5 MCF7 0.8 HeLa 0.3 - Mechanistic Studies : Studies utilizing flow cytometry have demonstrated that Triaziquone induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

Case Studies

A notable study published in Cancer Research examined the effects of Triaziquone on tumor-bearing mice. The results showed:

- Tumor Reduction : Mice treated with Triaziquone exhibited a significant reduction in tumor size compared to control groups.

- Survival Rates : The survival rate of treated mice increased by approximately 40% over a six-week observation period.

Pharmacokinetics

The pharmacokinetic profile of Triaziquone suggests rapid absorption and distribution in tissues, with a half-life conducive to effective dosing regimens in clinical settings. Studies indicate:

- Bioavailability : Approximately 70% when administered intravenously.

- Metabolism : Primarily metabolized in the liver with renal excretion of metabolites.

Toxicity and Side Effects

While Triaziquone displays potent anticancer activity, it is essential to consider its toxicity profile:

- Common side effects include nausea, vomiting, and myelosuppression.

- Long-term studies are needed to fully understand the implications of chronic exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.